molecular formula C6H4BF4N3O2 B016370 2-Nitrobenzenediazonium tetrafluoroborate CAS No. 365-33-3

2-Nitrobenzenediazonium tetrafluoroborate

Cat. No.: B016370
CAS No.: 365-33-3
M. Wt: 236.92 g/mol
InChI Key: ODEGNSWGVXKLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolution of Arenediazonium Salt Chemistry

The journey of arenediazonium salt chemistry began in 1858 with the German industrial chemist Johann Peter Griess. wikipedia.orgwikipedia.org While working at the University of Marburg, Griess discovered that treating aromatic amines with nitrous acid in the presence of a mineral acid resulted in a new class of compounds: the diazonium salts. wikipedia.orgroyalsocietypublishing.org This process became known as the diazotization reaction. wikipedia.org

Initially, the primary application of this discovery was in the burgeoning synthetic dye industry. royalsocietypublishing.orggettyimages.com Griess found that diazonium salts could react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. unacademy.comchempedia.info This process forms azo compounds, which are characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are often intensely colored. royalsocietypublishing.orgnerdfighteria.info This discovery laid the foundation for the vast family of azo dyes, which quickly became commercially significant for coloring textiles. unacademy.comchempedia.info

The structural understanding of these salts evolved over several decades. Griess initially proposed a structure where both nitrogen atoms replaced two hydrogen atoms on the aromatic ring. royalsocietypublishing.orgnih.gov Subsequent proposals by chemists like F. A. Kekulé in 1866 and C. W. Blomstrand in 1869 led to the modern understanding of the structure. royalsocietypublishing.orgnih.gov Blomstrand's proposal, which depicted the linear R-N⁺≡N linkage and acknowledged the ionic, salt-like nature of the compound, was widely accepted by the late 19th century. wikipedia.orgroyalsocietypublishing.org

Table 1: Key Developments in the History of Arenediazonium Salts
YearScientist(s)Key DevelopmentSignificance
1858Peter GriessDiscovery of the diazotization reaction and synthesis of the first diazonium salts. wikipedia.orgchempedia.infonumberanalytics.comOpened a new class of organic compounds with unique reactivity.
1860sPeter GriessDevelopment of azo coupling reactions. chempedia.infonerdfighteria.infoFoundation of the synthetic azo dye industry. royalsocietypublishing.orggettyimages.com
1869C. W. BlomstrandProposal of the correct salt-like structure for diazonium compounds. royalsocietypublishing.orgnih.govProvided an accurate structural model, aiding in the understanding of their reactions.
1884Traugott SandmeyerDiscovery of the Sandmeyer reaction, using copper(I) salts for nucleophilic substitution. masterorganicchemistry.comchemistrysteps.comGreatly expanded the synthetic utility of diazonium salts beyond dyes.
1927Günther Balz & Günther SchiemannDevelopment of the Balz-Schiemann reaction. chemistrylearner.comscienceinfo.comProvided a reliable method for the synthesis of aryl fluorides.
2010s-PresentVariousAdvancement of photoredox and transition-metal-catalyzed reactions using diazonium salts. researchgate.netacs.orgnih.govIntroduced milder, more efficient, and highly selective methods for arylation reactions.

Significance of Diazonium Tetrafluoroborates as Versatile Reagents in Synthetic Methodology

While the initial work by Griess often involved diazonium chlorides or sulfates, these salts are notoriously unstable and can be explosive when isolated in a dry state. wikipedia.orgmasterorganicchemistry.com A significant breakthrough in the practical application of diazonium chemistry was the introduction of non-nucleophilic, stabilizing counterions, most notably the tetrafluoroborate (B81430) anion (BF₄⁻). acs.orgwikipedia.org

Arenediazonium tetrafluoroborates are often crystalline solids that are significantly more thermally stable than their chloride counterparts. acs.orgwikipedia.org This enhanced stability allows them to be isolated, purified, and stored for extended periods, making them convenient and reliable reagents in the laboratory. acs.orgdf-chemicals.com A selection of these stable salts is even commercially available. acs.org

The use of the tetrafluoroborate salt is central to the Balz-Schiemann reaction , discovered in 1927. chemistrylearner.comscienceinfo.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). The process involves diazotization of the amine in the presence of fluoroboric acid (HBF₄), which leads to the precipitation of the relatively stable arenediazonium tetrafluoroborate. chemistrylearner.comreddit.com Gentle heating of this isolated salt then causes it to decompose, yielding the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. chemistrylearner.comwikipedia.org This reaction became the first general and reliable method for introducing a fluorine atom onto an aromatic ring. scienceinfo.com

Beyond fluorination, the versatility of diazonium salts, including tetrafluoroborates, lies in the fact that the dinitrogen group (N₂) is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles in reactions that are often named for their discoverers. wikipedia.orgpressbooks.pub

Table 2: Selected Named Reactions of Arenediazonium Salts
Reaction NameReagent(s)ProductReference(s)
Sandmeyer ReactionCuCl / CuBr / CuCNAryl Chloride / Aryl Bromide / Aryl Cyanide masterorganicchemistry.comchemistrysteps.compressbooks.pub
Balz-Schiemann ReactionHBF₄, then heatAryl Fluoride chemistrylearner.comscienceinfo.comwikipedia.org
Gattermann ReactionCu powder + H-HalideAryl Halide noaa.gov
Gomberg-Bachmann ReactionArene (e.g., benzene)Biaryl wikipedia.orgnoaa.gov
Meerwein ArylationActivated Alkene, Cu(II) saltArylated Alkene noaa.govwikipedia.org
HydroxylationH₂O, H⁺, heatPhenol wikipedia.orgunacademy.com
IodinationKIAryl Iodide pressbooks.pub

Position of 2-Nitrobenzenediazonium (B1203363) Tetrafluoroborate within Electrophilic and Radical Reagent Landscapes

The presence of a nitro group (−NO₂) on the aromatic ring significantly influences the reactivity of the diazonium salt. As a powerful electron-withdrawing group, the nitro substituent in the ortho position of 2-nitrobenzenediazonium tetrafluoroborate enhances the inherent reactivity of the diazonium moiety, positioning it as a key reagent in both electrophilic and radical-based transformations.

As an Electrophilic Reagent:

The diazonium cation is an electrophile, capable of reacting with electron-rich nucleophiles. The electron-withdrawing nitro group in this compound further depletes the electron density of the aromatic ring, increasing the positive charge on the diazonium group and making it a more potent electrophile. wikipedia.orgnumberanalytics.com

This enhanced electrophilicity is exploited in azo coupling reactions . While diazonium salts generally require highly activated coupling partners like phenols or anilines, the increased reactivity of nitro-substituted variants allows them to couple with a broader range of less activated, electron-rich aromatic and heteroaromatic systems. nerdfighteria.inforsc.org For instance, research has shown that p-nitrobenzenediazonium tetrafluoroborate readily undergoes azo-coupling with indole (B1671886) and its derivatives. rsc.org The reaction with this compound proceeds similarly, where it acts as an electrophile, attacking the electron-rich position of a coupling partner to form a new C-N bond and, ultimately, a nitro-substituted azo compound.

As a Radical Reagent:

Arenediazonium salts can also serve as precursors to highly reactive aryl radicals through single-electron transfer (SET) processes. wikipedia.orgacs.org The loss of the exceptionally stable dinitrogen molecule is a powerful thermodynamic driving force for these reactions. this compound is a particularly effective source of the 2-nitrophenyl radical.

A classic example of this reactivity is the Meerwein arylation . wikipedia.org In this reaction, an aryl radical, generated from the diazonium salt (often catalyzed by a copper salt), adds to an electron-deficient alkene. nih.govwikipedia.org For example, the 2-nitrophenyl radical generated from this compound can add to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond. wikipedia.org

In recent years, visible-light photoredox catalysis has emerged as a powerful, mild, and efficient method for generating aryl radicals from diazonium salts. nih.govuni-regensburg.de Photocatalysts can reduce the diazonium salt to generate the aryl radical under ambient conditions, which can then be used in a variety of transformations, including the arylation of heteroarenes and alkenes. uni-regensburg.debris.ac.uk The high reactivity and specific substitution pattern of this compound make it a valuable substrate in these modern, radical-mediated coupling methodologies. nih.gov

Properties

IUPAC Name

2-nitrobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGNSWGVXKLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957803
Record name 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-33-3, 73698-41-6
Record name Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzenediazonium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzene diazonium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073698416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Nitrobenzenediazonium Tetrafluoroborate and Analogous Arenediazonium Tetrafluoroborates

Classical Diazotization Procedures from Aromatic Amines

The foundational method for synthesizing arenediazonium salts is the diazotization of primary aromatic amines. This process involves the reaction of an aromatic amine with nitrous acid, which is typically generated in situ. unacademy.compressbooks.pub

The most traditional and widely used method for preparing arenediazonium salts involves the reaction of a primary aromatic amine with a nitrite (B80452) salt, such as sodium nitrite, in an aqueous acidic medium. organic-chemistry.orgarkat-usa.org Strong acids like hydrochloric acid or sulfuric acid are essential to generate the active diazotizing agent, the nitrosonium ion (NO⁺). masterorganicchemistry.com

The general procedure involves dissolving the aromatic amine, for instance, 2-nitroaniline, in an aqueous solution of a strong acid. wikipedia.orgwvu.edu The mixture is then cooled to low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. pressbooks.pub A solution of sodium nitrite is then added dropwise to the cooled amine solution. rsc.org The reaction of the amine with the in situ generated nitrous acid leads to the formation of the diazonium salt. pressbooks.pub

For the synthesis of tetrafluoroborate (B81430) salts, fluoroboric acid (HBF₄) is used. organic-chemistry.orgmasterorganicchemistry.com The addition of HBF₄ to the reaction mixture after diazotization, or its use as the acidic medium from the start, leads to the precipitation of the often crystalline and relatively stable arenediazonium tetrafluoroborate salt. arkat-usa.orgmasterorganicchemistry.comuni.edu

Key Reaction Steps:

Generation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺

Attack of the Amine on the Nitrosonium Ion: Ar-NH₂ + NO⁺ → Ar-N⁺H₂–NO

Proton Transfer and Dehydration: Ar-N⁺H₂–NO → Ar–N=N–OH + H⁺ → Ar–N⁺≡N + H₂O

The low temperature is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenols and other byproducts. pressbooks.pub

An alternative to aqueous methods is the use of anhydrous conditions, which can be advantageous for substrates that are sensitive to acid or have poor solubility in aqueous media. nih.govacs.org In this approach, an alkyl nitrite, such as tert-butyl nitrite, serves as the source of the nitrosonium ion. nih.govacs.org

The reaction is typically carried out in an organic solvent. The aromatic amine is treated with the alkyl nitrite in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.org The BF₃·OEt₂ acts as both a source of BF₃ and a proton scavenger. This method allows for the direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines in a non-aqueous environment. acs.org This technique is particularly useful for preparing diazonium salts that might be difficult to isolate from aqueous solutions. nih.govacs.org

Advanced and High-Yielding Preparative Approaches

In recent years, significant efforts have been directed towards developing more efficient, safer, and scalable methods for the synthesis of arenediazonium salts.

One-pot syntheses offer several advantages, including reduced reaction times, simplified workup procedures, and minimized waste generation. Several one-pot methods for the preparation of arenediazonium salts and their subsequent reaction products have been developed. nih.govbeilstein-journals.org For instance, a one-pot diazotization-iodination of aromatic amines has been reported using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724). organic-chemistry.org Similarly, one-pot procedures for the synthesis of N-substituted benzannulated triazoles have been achieved through the formation of stable diazonium salts using a polymer-supported nitrite reagent. nih.gov These strategies streamline the synthetic process by avoiding the isolation of the potentially unstable diazonium salt intermediate.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of hazardous or unstable intermediates like diazonium salts. nih.govacs.orgresearchgate.net The use of microreactors or flow systems offers superior control over reaction parameters such as temperature and mixing, leading to enhanced safety, efficiency, and reproducibility. rsc.orgadvion.comresearchgate.net

In a typical flow setup, streams of the acidified aromatic amine and the nitrite solution are mixed in a reactor coil or chip. nih.gov The small reactor volume ensures that only a minimal amount of the hazardous diazonium salt is present at any given time. researchgate.net The resulting diazonium salt solution can then be directly introduced into a subsequent reaction stream for in-situ consumption, further enhancing safety and efficiency. nih.govadvion.com Continuous flow methods have been successfully applied to the Balz-Schiemann reaction, enabling the rapid synthesis of aryl fluorides without the need to isolate the diazonium salt intermediate. nih.gov This technology has proven to be scalable, allowing for the production of larger quantities of material. acs.org

Influence of Substituent Effects on Synthetic Accessibility and Yield

The nature of the substituents on the aromatic ring of the starting amine significantly influences the ease of synthesis and the yield of the corresponding arenediazonium tetrafluoroborate.

Electron-donating groups (EDGs) on the aromatic ring, such as alkyl and alkoxy groups, increase the nucleophilicity of the amine, facilitating the attack on the nitrosonium ion and generally leading to higher yields of the diazonium salt. wikipedia.org These groups activate the aromatic ring towards electrophilic attack. wikipedia.org

Conversely, electron-withdrawing groups (EWGs), such as the nitro group in 2-nitroaniline, decrease the basicity and nucleophilicity of the amino group. wikipedia.orgwikipedia.org This deactivation can make the diazotization reaction more challenging, sometimes requiring harsher conditions or resulting in lower yields. vaia.com For example, the diazotization of 2,4-dinitroaniline (B165453) can be accompanied by side reactions where a nitro group is replaced by a hydroxyl group. vaia.com Despite this, the presence of EWGs can increase the stability of the resulting arenediazonium salt.

The position of the substituent also plays a crucial role. Steric hindrance from bulky ortho-substituents can impede the approach of the diazotizing agent, potentially lowering the reaction rate and yield.

The following table summarizes the effect of different substituents on the diazotization of various anilines:

Starting AnilineSubstituent(s)Electronic EffectExpected Impact on Diazotization
AnilineNoneNeutralBaseline reactivity
p-Toluidine-CH₃ (para)Electron-donatingFaster reaction, higher yield
p-Anisidine-OCH₃ (para)Strong electron-donatingFaster reaction, higher yield
2-Nitroaniline-NO₂ (ortho)Strong electron-withdrawingSlower reaction, potentially lower yield
4-Nitroaniline-NO₂ (para)Strong electron-withdrawingSlower reaction, potentially lower yield
2,4-DinitroanilineTwo -NO₂Very strong electron-withdrawingDifficult reaction, potential for side reactions

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Nitrobenzenediazonium Tetrafluoroborate

Fundamental Decomposition Pathways

The decomposition of 2-nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430) is a critical aspect of its chemistry, proceeding through distinct mechanisms that dictate the nature of the reactive intermediates formed and, consequently, the final products. These pathways are not mutually exclusive and are often in competition.

The heterolytic cleavage of the carbon-nitrogen bond in an arenediazonium salt is a fundamental process that leads to the formation of a highly unstable and reactive aryl cation and a molecule of dinitrogen. This pathway, often denoted as a D­­n + A­n mechanism, involves a rate-determining step where the aryl cation is generated, which then rapidly reacts with any available nucleophile. acs.org

In the case of 2-nitrobenzenediazonium tetrafluoroborate, the presence of the electron-withdrawing nitro group at the ortho position significantly influences the stability of the incipient aryl cation. Electron-withdrawing substituents generally destabilize aryl cations, which can affect the propensity for heterolysis. uni.edu Studies on the decomposition of benzenediazonium (B1195382) tetrafluoroborate in non-nucleophilic but ionizing solvents like 2,2,2-trifluoroethanol (B45653) have shown that the reaction proceeds entirely through a heterolytic mechanism, yielding products derived from the trapping of the aryl cation. shu.ac.uk The high electrophilicity of the resulting 2-nitrophenyl cation makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org

Research on the dediazoniation of methyl-substituted benzenediazonium tetrafluoroborates has provided evidence consistent with the D­­n + A­n mechanism, where the formation of the aryl cation is the slow step. acs.org While specific kinetic data for the heterolysis of this compound is nuanced, the general principle of aryl cation formation under conditions that favor ionic pathways remains a cornerstone of its reactivity. acs.orguni.edu

An alternative and equally significant decomposition pathway for this compound involves homolytic cleavage of the C-N bond, leading to the generation of a 2-nitrophenyl radical. This process is most commonly initiated by a single-electron transfer (SET) from a suitable donor. researchgate.netrsc.org The electron donor can be a metal salt, an organic molecule, or even induced by photochemical or electrochemical means. researchgate.net

The SET to the diazonium ion results in a transient aryldiazenyl radical, which rapidly loses dinitrogen to form the aryl radical. rsc.org This aryl radical is a versatile intermediate capable of participating in a wide array of synthetic transformations, including C-C and C-heteroatom bond-forming reactions. researchgate.netnih.gov

The generation of aryl radicals from aryldiazonium salts via SET has become a powerful tool in modern organic synthesis. researchgate.net For instance, the reaction of aryldiazonium salts with weak inorganic bases can initiate radical aromatic substitutions. researchgate.net Furthermore, visible-light-mediated photoredox catalysis provides a mild and efficient method for generating aryl radicals from diazonium salts. rsc.orgnih.gov In some cases, an electron donor-acceptor (EDA) complex can form between the diazonium salt and another molecule, which upon photoexcitation, facilitates the SET process to generate the aryl radical. rsc.org Electrochemical studies have also elucidated the reduction of aryldiazonium salts, showing a single-electron transfer to produce the corresponding aryl radical. rsc.orgbeilstein-journals.org

The decomposition of this compound is often not a simple matter of one pathway dominating exclusively. Instead, heterolytic and homolytic dediazoniation are frequently competitive processes, with the preferred route being highly dependent on the reaction conditions. acs.orgacs.org

Key factors that influence the balance between these two pathways include:

Solvent: The nature of the solvent plays a crucial role. Solvents with high ionizing power and low nucleophilicity tend to favor the heterolytic pathway by stabilizing the forming aryl cation. shu.ac.uk Conversely, the presence of electron-donating solvents can promote the homolytic pathway. shu.ac.uk

Additives: The presence of electron donors, such as certain metal ions or organic reducing agents, will strongly favor the homolytic route via single-electron transfer. researchgate.net

Micellar Systems: Studies on the dediazoniation of p-nitrobenzenediazonium tetrafluoroborate in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles have shown a promotion of the homolytic pathway. acs.orgacs.org In aqueous solution, the reaction is primarily heterolytic, but within the micellar environment, the formation of the reduction product, nitrobenzene, indicates the operation of a homolytic mechanism. acs.orgacs.org

The following table summarizes the key characteristics of the two primary decomposition pathways:

FeatureHeterolytic DediazoniationHomolytic Dediazoniation
Intermediate Aryl CationAryl Radical
Cleavage Heterolytic C-N bond cleavageHomolytic C-N bond cleavage
Initiation Spontaneous or solvent-assistedSingle-Electron Transfer (SET)
Favorable Conditions Ionizing, non-nucleophilic solventsPresence of electron donors, photoredox catalysis, certain solvents

Electrophilic Reactivity of the Diazonium Cation

Beyond its decomposition pathways, the diazonium group of this compound possesses significant electrophilic character, enabling it to participate in reactions where the dinitrogen unit is retained.

Azo-coupling is a classic electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile, attacking an electron-rich aromatic or heteroaromatic ring. wikipedia.orgyoutube.com This reaction results in the formation of an azo compound, characterized by the -N=N- linkage. wikipedia.org

The reaction of this compound with activated substrates like indoles proceeds via electrophilic attack, typically at the C3 position of the indole (B1671886) ring, which is the most nucleophilic site. researchgate.netrsc.org The mechanism is generally considered to be a standard A-S­E2 type, where the initial attack of the diazonium ion is the rate-determining step. researchgate.netrsc.org This is supported by the absence of a kinetic isotope effect when 3-deuterioindoles are used. rsc.org

The reactivity in azo-coupling is highly dependent on the pH of the medium and the substitution pattern of the indole. researchgate.net For instance, coupling can occur with either the neutral indole molecule or the more reactive indolyl anion, with the latter being significantly more reactive. researchgate.net Steric hindrance around the site of coupling can also influence the reaction rate and even shift the rate-determining step to the deprotonation of the intermediate Wheland complex. ic.ac.uk

The general scheme for the azo-coupling of this compound with indole is as follows:

Step 1: Electrophilic attack of the 2-nitrobenzenediazonium cation at the C3 position of the indole.

Step 2: Formation of a sigma complex (Wheland intermediate).

Step 3: Deprotonation to restore aromaticity and yield the final azo-coupled product.

The terminal nitrogen atom of the diazonium cation in this compound can exhibit Lewis acidic character. This allows it to accept electron density from Lewis bases, leading to the formation of adducts. While less common than its role as an electrophile in C-N bond formation, this reactivity is an important aspect of its chemical profile. For example, diazonium salts can react with primary and secondary amines in alkaline media to form triazenes, a reaction sometimes referred to as azo N-coupling. wikipedia.org This demonstrates the ability of the terminal nitrogen to act as an electrophilic center, accepting a pair of electrons from the amine nucleophile. wikipedia.org

Kinetic and Isotopic Investigations of Electrophilic Attack

Kinetic studies provide valuable insights into the electrophilic nature of this compound. For instance, its reaction with indoles to form indole-3-azo-(4′-nitrobenzenes) follows second-order kinetics. rsc.org Investigations using 3-deuterioindoles have shown the absence of a primary kinetic isotope effect, which confirms that the initial attack of the electrophile is the rate-determining step. rsc.org This observation is consistent with the general mechanism of most electrophilic aromatic substitutions.

However, the reaction with 3-methylindole (B30407) presents a more complex scenario. It not only yields the 2-azo product but also exhibits a small deuterium (B1214612) isotope effect (kH/kD ≈ 2) and is subject to base catalysis. rsc.org This suggests a mechanism involving an initial electrophilic attack at the 3-position, followed by a rearrangement. rsc.org The differing reactivity patterns highlight the nuanced nature of the electrophilic attack by the 2-nitrobenzenediazonium cation, which is sensitive to the specific structure of the nucleophilic substrate.

Radical Reactivity of the Aryl Radical Intermediate

The generation of the 2-nitrophenyl radical from this compound opens up a range of radical-mediated reactions.

Single-Electron Transfer (SET) Initiation and Propagation

The formation of the 2-nitrophenyl radical often begins with a single-electron transfer (SET) from a suitable donor to the diazonium salt. This process generates a radical anion which then fragments into the aryl radical and dinitrogen. wikipedia.org Once formed, the 2-nitrophenyl radical can propagate a chain reaction. For instance, in the context of SRNAr reactions, the aryl radical reacts with a nucleophile to form a new radical anion. wikipedia.org This radical anion can then transfer an electron to another molecule of the starting aryl halide, thus propagating the chain. wikipedia.org The efficiency of these SET processes can be influenced by factors such as the presence of radical initiators or the solvent environment.

Radical-Nucleophilic Aromatic Substitution (SRNAr) Pathways

The 2-nitrophenyl radical is a key intermediate in Radical-Nucleophilic Aromatic Substitution (SRNAr) reactions. This multi-step process involves the initial formation of the aryl radical, which then adds to a nucleophile to create a radical anion intermediate. wikipedia.org This intermediate subsequently loses an electron to form the final substitution product. wikipedia.org Unlike traditional nucleophilic aromatic substitution (SNAr), the SRNAr mechanism does not require strong electron-withdrawing groups to activate the aromatic ring, although the nitro group in the 2-position does influence the radical's reactivity. wikipedia.org The competition between the SRNAr pathway and other reaction channels, such as direct radical abstraction, depends on the nature of the nucleophile and the reaction conditions.

Formation of Polymeric Byproducts from Aryl Radical Condensation

Aryl radicals, including the 2-nitrophenyl radical, are highly reactive species that can undergo self-condensation reactions, leading to the formation of polymeric byproducts. lumenlearning.com This process, often referred to as radical polymerization, occurs when aryl radicals combine with each other or add to aromatic rings in a chain-growth fashion. lumenlearning.com These condensation reactions can compete with the desired functionalization pathways, particularly at higher radical concentrations. The termination of these polymer chains can occur through the combination of two radicals. lumenlearning.com The formation of such polymeric materials is a common side reaction in many radical-mediated aromatic functionalization reactions.

Influence of Reaction Environment and Catalysis on Mechanism

The surrounding medium and the presence of catalysts can dramatically alter the reaction pathway of this compound.

Role of Reducing Agents (e.g., Hypophosphorous Acid) in Mechanistic Divergence

The reduction of aryldiazonium salts, including this compound, presents a significant pathway for chemical transformation, primarily leading to the replacement of the diazonium group. This process, known as hydrodediazoniation or simply dediazoniation, can be effectively achieved using reducing agents such as hypophosphorous acid (H₃PO₂). The reaction mechanism diverges from the heterolytic pathways often seen in other diazonium salt reactions and instead proceeds through a free radical chain mechanism. acs.orglumenlearning.com

The primary role of hypophosphorous acid is to initiate and propagate a radical chain reaction that results in the substitution of the diazonium moiety (-N₂⁺) with a hydrogen atom. lumenlearning.com This transformation is particularly valuable in multi-step syntheses where an amino group is initially used to direct the substitution pattern on an aromatic ring and is subsequently removed. lumenlearning.com

The generally accepted mechanism for this reduction involves the following key steps:

Initiation: The reaction is initiated by the formation of an aryl radical from the diazonium cation. This can be triggered by trace amounts of initiators or by spontaneous decomposition.

Propagation: The generated aryl radical (in this case, the 2-nitrophenyl radical) abstracts a hydrogen atom from hypophosphorous acid, forming the reduced aromatic product (nitrobenzene) and a phosphinyl radical.

This new radical then reacts with another 2-nitrobenzenediazonium cation, reducing it to generate a new 2-nitrophenyl radical and continuing the chain reaction.

The use of hypophosphorous acid provides a reliable method for the deamination of anilines after their conversion to diazonium salts. lumenlearning.com While other reducing agents like ethanol (B145695) can also be used, H₃PO₂ is among the most common and efficient for this purpose. lumenlearning.com The reaction offers a strategic tool for chemists to control substitution patterns that would otherwise be difficult to achieve directly.

Photochemical Activation and Excited-State Reactivity via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the generation of reactive intermediates under mild conditions. beilstein-journals.org this compound can be activated through photochemical processes, leading to unique excited-state reactivity. This activation typically involves a single-electron transfer (SET) event facilitated by a photocatalyst.

In a typical photoredox cycle, a photocatalyst absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant or reductant. When this compound is the substrate, the excited photocatalyst can reduce the diazonium salt. This SET process leads to the cleavage of the C-N bond and the formation of a highly reactive 2-nitrophenyl radical, with the concomitant release of nitrogen gas (N₂).

The generated aryl radical is a key intermediate that can participate in a variety of subsequent bond-forming reactions. This strategy has been applied to forge new carbon-carbon and carbon-heteroatom bonds. The reactivity of the photogenerated radical allows for transformations that are often complementary to traditional methods. For instance, this approach can be utilized for the functionalization of C-H bonds, where the aryl radical abstracts a hydrogen atom or adds to a π-system to initiate further transformations.

The general mechanism for the photochemical activation of this compound via photoredox catalysis can be summarized as follows:

StepProcessDescription
1 Photoexcitation A photocatalyst (PC) absorbs light to reach an excited state (PC).
2 Single-Electron Transfer (SET) The excited photocatalyst (PC) reduces the 2-nitrobenzenediazonium salt, generating a 2-nitrophenyl radical and regenerating the ground-state photocatalyst.
3 Radical Reaction The 2-nitrophenyl radical engages with another substrate in the reaction mixture to form the desired product.
4 Catalyst Regeneration The photocatalytic cycle is completed through a subsequent redox event.

This photochemical approach provides a green and efficient pathway for harnessing the reactivity of this compound, avoiding the need for harsh reagents or high temperatures.

Metal-Free and Transition Metal-Catalyzed Transformations

This compound serves as a versatile coupling partner in both metal-free and transition metal-catalyzed reactions, primarily acting as a source of the 2-nitrophenyl group.

Transition Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are prominent examples of transition metal-catalyzed transformations involving aryldiazonium salts. The Suzuki-Miyaura coupling of this compound with arylboronic acids or their esters is a highly effective method for synthesizing functionalized 2-nitrobiphenyls. researchgate.net These reactions proceed under exceptionally mild conditions and can be extremely fast, sometimes completing in seconds to minutes. researchgate.netrsc.org The high reactivity is attributed to the excellent leaving group ability of dinitrogen (N₂). rsc.org

The catalytic cycle for a Suzuki-Miyaura reaction typically involves:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the 2-nitrobenzenediazonium salt to form an arylpalladium(II) complex.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two aryl groups couple, and the biphenyl (B1667301) product is released, regenerating the Pd(0) catalyst. researchgate.net

This methodology has been successfully applied to the synthesis of sterically hindered ortho,ortho'-substituted 2-nitrobiphenyls, which can then be used as precursors for complex molecules like carbazoles through reductive cyclization. researchgate.net

Metal-Free Transformations

In addition to metal-catalyzed processes, this compound can participate in metal-free reactions. These transformations often rely on the generation of an aryl radical, which then engages in subsequent bond-forming events without the mediation of a transition metal. An example is the aminosulfonylation of aryldiazonium tetrafluoroborates, which can proceed under metal-free conditions to form aryl N-aminosulfonamides. kubikat.org The proposed mechanism for such reactions involves a radical process initiated by the diazonium salt. kubikat.org

These metal-free approaches are advantageous as they avoid the cost and potential toxicity associated with transition metal catalysts. The reactivity of this compound as a potent arylating agent under these conditions underscores its utility in modern organic synthesis.

Transformation TypeCatalyst/ConditionsKey ReactionProduct Class
Transition Metal-Catalyzed Pd(OAc)₂ / Aqueous mediaSuzuki-Miyaura Coupling2-Nitrobiphenyls
Metal-Free Radical initiator / Room Temp.AminosulfonylationAryl N-aminosulfonamides

Strategic Applications of 2 Nitrobenzenediazonium Tetrafluoroborate in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Reactions

The generation of a C-C bond is a fundamental operation in organic synthesis. 2-Nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430) provides a powerful tool for achieving this, particularly in the formation of aryl-aryl and aryl-alkyl bonds. The presence of the nitro group in the ortho position influences the reactivity of the diazonium group and can be a valuable functional handle for subsequent transformations.

Arylation of Olefins (Meerwein Arylation and Variants)

The Meerwein arylation is a classic reaction that involves the addition of an aryl radical to an activated olefin, typically catalyzed by copper salts. nih.gov 2-Nitrobenzenediazonium tetrafluoroborate is an excellent substrate for this reaction, as the electron-withdrawing nitro group facilitates the reduction of the diazonium salt to form the corresponding aryl radical.

The general mechanism involves the reduction of the diazonium salt to an aryl radical, which then adds to the double bond of the olefin. The resulting radical intermediate can then be oxidized to a carbocation, leading to an elimination product, or it can abstract a hydrogen atom.

Recent advancements have focused on developing more environmentally friendly and efficient variants of the Meerwein arylation. Photocatalyzed versions of this reaction have emerged as a powerful alternative, often proceeding under milder conditions and without the need for metal catalysts. nih.govbeilstein-journals.org For instance, the irradiation of aryldiazonium salts with visible light can generate the required aryl radicals. beilstein-journals.org These methods have expanded the scope and applicability of the Meerwein arylation in complex molecule synthesis. nih.govnih.gov

α-Arylation of Ketones and Heteroarenes

The direct α-arylation of ketones and heteroarenes is a highly sought-after transformation for the synthesis of valuable building blocks. While traditional cross-coupling methods often require pre-functionalized starting materials, the use of aryldiazonium salts like this compound offers a more direct approach.

In the context of ketone arylation, the reaction typically proceeds via the formation of an enolate, which then acts as a nucleophile to attack the aryl cation or radical generated from the diazonium salt. Palladium and nickel catalysts have been shown to be effective in promoting these reactions, leading to the formation of α-aryl ketones with high enantioselectivity in some cases. nih.gov Transition-metal-free methods using diaryliodonium salts have also been developed for the α-arylation of α-nitroketones. rsc.org

The C-H arylation of heteroarenes, such as indoles, benzofurans, and benzothiophenes, with aryldiazonium salts has also been achieved. d-nb.info These reactions, often catalyzed by palladium, provide a direct route to heterobiaryl compounds, which are prevalent in many biologically active molecules. d-nb.info The reactions are typically performed under mild, base-free conditions and exhibit excellent regioselectivity. d-nb.info

Intramolecular Cyclization Reactions (e.g., Pschorr Reaction)

The Pschorr reaction is a powerful method for the synthesis of polycyclic aromatic compounds, such as fluorenones and phenanthrenes, through an intramolecular radical cyclization. This compound can be employed as a precursor to generate an aryl radical that can then attack a suitably positioned aromatic ring within the same molecule.

The reaction is initiated by the reduction of the diazonium group to an aryl radical. This radical then undergoes an intramolecular addition to a nearby aromatic ring, followed by rearomatization to yield the cyclized product. The Pschorr reaction has been a cornerstone in the synthesis of various complex natural products and other functional molecules. Photocatalysis has also been applied to the Pschorr cyclization, offering a milder alternative to traditional methods that often require harsh conditions. nih.gov

Biaryl Coupling Methodologies (e.g., Gomberg-Bachmann Reaction)

The Gomberg-Bachmann reaction provides a direct method for the synthesis of biaryls by coupling two aromatic rings. In this reaction, a diazonium salt, such as this compound, is decomposed in the presence of another aromatic compound.

The reaction proceeds through the formation of an aryl radical from the diazonium salt. This radical then attacks the second aromatic ring, leading to the formation of a new carbon-carbon bond and the desired biaryl product. While the classical Gomberg-Bachmann reaction can sometimes suffer from low yields and lack of regioselectivity, modern variations have improved its efficiency and scope.

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of carbon-carbon bonds, this compound is a key reagent for introducing heteroatoms onto an aromatic ring. These reactions are crucial for the synthesis of a wide range of functionalized molecules.

Halogenation (Balz-Schiemann Reaction for Fluorination, Copper-Free Halodediazoniation)

The introduction of halogen atoms, particularly fluorine, into aromatic systems is of great importance in medicinal chemistry and materials science. This compound is a central player in the Balz-Schiemann reaction, a classic method for the synthesis of aryl fluorides. nih.govresearchgate.net

The traditional Balz-Schiemann reaction involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt. nih.govgoogle.com The tetrafluoroborate anion serves as the fluoride (B91410) source in a nucleophilic aromatic substitution-like process, generally believed to proceed through an aryl cation intermediate. nih.govresearchgate.net

Recent research has focused on improving the conditions of the Balz-Schiemann reaction, moving away from potentially hazardous high temperatures and the isolation of explosive diazonium salts. nih.gov Innovations include performing the reaction in solution under milder thermal or photochemical conditions, often without the need for a catalyst. nih.gov The use of organotrifluoroborates as a source of fluoride ions has also been explored, expanding the reaction's scope. nih.gov

Furthermore, copper-free halodediazoniation reactions have been developed using deep eutectic solvents. mdpi.comnih.gov These methods allow for the efficient synthesis of aryl bromides and chlorides from aryldiazonium tetrafluoroborates at room temperature and without the need for metal catalysts. mdpi.comnih.gov

The following table summarizes the yields of various aryl fluorides obtained from the corresponding aryldiazonium tetrafluoroborates under catalyst- and additive-free Balz-Schiemann conditions in different solvents.

Aryldiazonium TetrafluoroborateSolventTemperature (°C)Time (h)ProductYield (%)
[1,1'-Biphenyl]-3-diazoniumPhCl6033-Fluorobiphenyl95
[1,1'-Biphenyl]-2-diazoniumPhCl60162-Fluorobiphenyl70
4'-Methoxy-[1,1'-biphenyl]-3-diazoniumPhCl6033-Fluoro-4'-methoxybiphenyl90
3',5'-Dimethyl-[1,1'-biphenyl]-3-diazoniumHexane6043-Fluoro-3',5'-dimethylbiphenyl85

Table adapted from data presented in a study on catalyst- and additive-free Balz-Schiemann reactions. nih.gov

Cyano- and Hydroxyl-Functionalization

The introduction of cyano and hydroxyl groups into aromatic systems via diazonium salts represents a cornerstone of synthetic organic chemistry. This compound serves as a readily available precursor for the synthesis of 2-nitrobenzonitrile (B147312) and 2-nitrophenol (B165410), key intermediates in the preparation of pharmaceuticals, dyes, and other specialty chemicals.

The conversion of this compound to 2-nitrobenzonitrile is typically achieved through the Sandmeyer reaction. nih.govresearchgate.net This reaction involves the treatment of the diazonium salt with a copper(I) cyanide salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov While the general Sandmeyer reaction is well-established, specific conditions for the cyanation of this compound can be optimized. In a related procedure, palladium-catalyzed cyanation of aryldiazonium tetrafluoroborates has been achieved using acetonitrile (B52724) as the cyanide source in the presence of silver oxide, offering an alternative to traditional copper cyanide reagents. researchgate.netrsc.org

The hydroxyl-functionalization of this compound to form 2-nitrophenol is generally accomplished by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.comlibretexts.org This reaction, sometimes referred to as a Sandmeyer-type hydroxylation, involves the displacement of the dinitrogen group by a water molecule. The reaction is typically carried out at elevated temperatures to facilitate the decomposition of the diazonium salt.

ProductReagents and ConditionsYieldReference
2-NitrobenzonitrileCuCN, heatModerate to Good nih.gov
2-NitrobenzonitrilePdCl2, Ag2O, CH3CN, 55 °C30-64% nih.govrsc.org
2-NitrophenolH2O, H+, heatTypically Good masterorganicchemistry.comlibretexts.org

Table 1: Representative Conditions for Cyano- and Hydroxyl-Functionalization

Thiolation and Selenation Reactions

The introduction of sulfur and selenium moieties into the 2-nitrophenyl scaffold using this compound provides access to a range of compounds with applications in medicinal chemistry and materials science.

Thiolation can be achieved by reacting this compound with various sulfur nucleophiles. For instance, treatment with potassium ethylxanthate (B89882) followed by hydrolysis of the resulting xanthate ester is a common method for the synthesis of 2-nitrothiophenol. researchgate.net This two-step process offers a reliable route to the desired aryl thiol.

Selenation reactions of aryldiazonium salts are less common but provide a direct route to aryl selenoethers. The reaction of this compound with potassium selenocyanate (B1200272) (KSeCN) can lead to the formation of 2-nitrophenylselenocyanate, a versatile intermediate that can be further transformed into other selenium-containing compounds. The reaction likely proceeds through a radical mechanism, similar to other Sandmeyer-type reactions.

FunctionalizationReagents and ConditionsProductReference
Thiolation1. Potassium ethylxanthate; 2. Hydrolysis2-Nitrothiophenol researchgate.net
SelenationPotassium selenocyanate2-NitrophenylselenocyanateGeneral knowledge

Table 2: Thiolation and Selenation of this compound

Formation of Aryl Azides and Triazenes

This compound is a valuable reagent for the synthesis of 2-nitrophenyl azide (B81097) and related triazene (B1217601) compounds. These nitrogen-rich molecules are important in various fields, including click chemistry, medicinal chemistry, and as energetic materials.

The synthesis of 2-nitrophenyl azide from this compound is typically achieved by reaction with sodium azide. The reaction proceeds readily, with the azide anion displacing the dinitrogen group.

Triazenes are formed by the coupling of diazonium salts with primary or secondary amines. For example, the reaction of this compound with a primary amine in the presence of a base yields a 1,3-disubstituted triazene. A simple and efficient method for the synthesis of 3-hydroxytriazenes involves the reaction of aryldiazonium tetrafluoroborates with N-phenylhydroxylamine in water at room temperature. rsc.org

ProductReagents and ConditionsYieldReference
2-Nitrophenyl azideSodium azideHighGeneral knowledge
1-(2-Nitrophenyl)-3-phenyltriazeneAniline, baseGoodGeneral knowledge
3-Hydroxy-1-(2-nitrophenyl)-3-phenyltriazeneN-Phenylhydroxylamine, H2O, RT, 24hNot specified rsc.org

Table 3: Synthesis of Aryl Azides and Triazenes

Boronation Reactions (C-B Bond Formation)

The formation of carbon-boron bonds using this compound opens up avenues for further functionalization, most notably through Suzuki-Miyaura cross-coupling reactions. This strategy allows for the construction of complex biaryl systems containing the 2-nitrophenyl motif.

Arylboronic esters can be synthesized from aryldiazonium tetrafluoroborates through a pyridine-promoted dediazoniation reaction in the presence of bis(pinacolato)diboron (B136004) (B2pin2). This reaction proceeds via a free-radical mechanism where the aryl radical generated from the diazonium salt is trapped by the diboron (B99234) reagent.

The resulting 2-nitrophenylboronic esters are valuable coupling partners in Suzuki-Miyaura reactions. These reactions, typically catalyzed by palladium complexes, allow for the formation of a new carbon-carbon bond between the 2-nitrophenyl group and another aryl or vinyl group.

ReactionReagents and ConditionsProductReference
BoronationPyridine, B2pin22-Nitrophenylboronic esterGeneral knowledge
Suzuki-Miyaura CouplingAryl halide, Pd catalyst, base2-NitrobiarylGeneral knowledge

Table 4: Boronation and Subsequent Cross-Coupling Reactions

Applications in Macromolecular and Material Science

Polymer Synthesis and Derivatization

This compound has found utility in the field of polymer science, primarily for the surface modification and grafting of polymers. The reactive nature of the diazonium salt allows for the covalent attachment of 2-nitrophenyl groups to various polymer surfaces, thereby altering their chemical and physical properties.

One common application is the grafting of polymers onto surfaces that have been pre-functionalized with 2-nitrophenyl groups. For example, a surface can be treated with this compound to create a layer of grafted 2-nitrophenyl groups. The nitro groups can then be electrochemically or chemically reduced to amino groups, which can serve as initiation sites for graft polymerization or as anchor points for the attachment of pre-formed polymers. This approach has been used to graft polymers like poly(methyl methacrylate) (PMMA) onto various substrates. bibliotekanauki.pl

While the use of this compound as a direct initiator for polymerization is less common, it can be involved in surface-initiated polymerization processes. The generation of aryl radicals upon decomposition of the diazonium salt can initiate the polymerization of vinyl monomers at a surface, leading to the formation of a grafted polymer layer. For instance, the surface of a material can be modified with this compound, and subsequent heating or electrochemical reduction in the presence of a monomer like styrene (B11656) or methyl methacrylate (B99206) can lead to the growth of polymer chains from the surface.

Polymer SystemApplicationMethodReference
Poly(methyl methacrylate) (PMMA)Grafting onto metallic surfacesDiazonium salt grafting followed by covalent binding bibliotekanauki.pl
PolystyreneSurface modificationSurface-initiated polymerizationGeneral knowledge
Poly(ethylene glycol) (PEG)Synthesis of functionalized PEGNot directly using the diazonium salt, but related nitrophenyl chemistry is used researchgate.netrsc.orgnih.gov

Table 5: Applications of this compound in Polymer Science

Covalent Functionalization of Carbon Nanotubes and Graphene

The covalent functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, with this compound has been extensively studied as a method to tailor their properties for various applications, including electronics, sensors, and composites. researchgate.netacs.orgnih.gov The process typically involves the electrochemical or spontaneous reduction of the diazonium salt, leading to the formation of an aryl radical that covalently bonds to the carbon lattice of the nanomaterial. acs.org This covalent attachment disrupts the sp2 hybridization of the carbon atoms, leading to changes in the electronic and physical properties of the material. researchgate.net

In the case of single-walled carbon nanotubes (SWCNTs), electrochemical derivatization using this compound has been shown to result in the covalent attachment of 2-nitrophenyl groups to the nanotube framework. acs.org This functionalization can improve the solubility and processability of the nanotubes. The degree of functionalization can be controlled by the reaction conditions, such as the concentration of the diazonium salt and the electrochemical potential applied. acs.org

Similarly, graphene and graphene nanoplatelets (GNPs) can be functionalized using this compound. researchgate.netnih.gov Electrochemical grafting in a potentiodynamic mode allows for the formation of covalently bonded aryl layers on the GNP surface. researchgate.netnih.gov The terminal nitro groups can be subsequently reduced to amino groups, providing a platform for further chemical modifications. This ability to tune the interfacial properties of graphene is crucial for applications in sensors and electronic devices. researchgate.netnih.gov

NanomaterialFunctionalization MethodKey FindingsReference
Single-Walled Carbon Nanotubes (SWCNTs)Electrochemical reductionCovalent attachment of 2-nitrophenyl groups, improved solubility. acs.org
Graphene Nanoplatelets (GNPs)Electrochemical grafting (potentiodynamic)Formation of covalently bonded aryl layers, tunable interfacial properties. researchgate.netnih.gov
GrapheneSpontaneous graftingFormation of a high density of covalently grafted molecules. researchgate.net

Table 6: Functionalization of Carbon Nanomaterials with this compound

Design and Immobilization of Heterogeneous Catalysts via Surface Grafting

The covalent modification of catalyst support materials with functional organic molecules is a powerful strategy for creating robust and efficient heterogeneous catalysts. The grafting of nitrophenyl groups from diazonium salt precursors like this compound allows for precise control over the surface chemistry of the support, influencing catalyst-support interactions, and enhancing catalytic performance.

The fundamental process involves the reduction of the diazonium cation (Ar-N₂⁺), which leads to the loss of a dinitrogen molecule and the formation of a highly reactive aryl radical (Ar•). This radical then attacks the surface of the support material, forming a stable covalent bond (e.g., a C-C bond with carbonaceous supports). This reaction can be initiated electrochemically or can occur spontaneously on reducing surfaces like various metals and carbon materials. acs.orgresearchgate.net

While specific studies detailing the use of this compound for catalyst design are not abundant, extensive research on the closely related 4-nitrobenzenediazonium (B87018) tetrafluoroborate provides a clear blueprint for its potential applications. For instance, metal oxide nanoparticles, such as titanium dioxide (TiO₂), can be functionalized with nitrophenyl groups. These grafted layers can then serve as anchors for catalytically active metal nanoparticles or complexes, preventing their aggregation and leaching, thereby improving the catalyst's stability and reusability.

The spontaneous grafting of 4-nitrophenyl layers has been successfully demonstrated on various metallic surfaces, including copper and nickel, which are themselves important catalytic materials. acs.org The modification of their surfaces with a nitrophenyl layer can alter their electronic properties and protect them from corrosion or deactivation, which is critical in many catalytic processes. acs.org The nitro group (—NO₂) of the grafted layer can also be chemically transformed (e.g., reduced to an amino group, —NH₂), providing a versatile handle for further functionalization to immobilize specific catalytic species.

The table below summarizes findings from surface grafting experiments using 4-nitrobenzenediazonium tetrafluoroborate, which are illustrative of the methods applicable to the 2-nitro isomer.

Table 1: Surface Grafting of Nitrophenyl Groups for Catalyst Design

Substrate Material Grafting Method Key Findings Characterization Techniques
Glassy Carbon, Copper, Nickel, Iron, Zinc Spontaneous (immersion in diazonium salt solution) Formation of a robust, multilayer nitrophenyl coating without external electrochemical induction. acs.org Cyclic Voltammetry (CV), FT-IRRAS, XPS, AFM acs.org
Carbon Nanotubes (CNTs) Spontaneous Efficient grafting of nitrophenyl groups, leading to improved dispersion in solvents. researchgate.net Raman Spectroscopy, TGA

Fabrication of Advanced Materials for Sensing and Nanoelectronics

The ability to tailor the surface properties of materials at the molecular level is paramount in the fields of sensing and nanoelectronics. This compound is a key reagent in this context, enabling the functionalization of conductive and semiconductive surfaces to create new electronic devices and sensors. The grafting of 2-nitrophenyl groups can modify the electronic characteristics of a surface, passivate it against oxidation, or provide a platform for the subsequent attachment of biorecognition elements.

A significant application lies in the modification of silicon surfaces, the cornerstone of the electronics industry. Hydrogenated silicon surfaces, while having excellent electronic properties, are prone to oxidation. Grafting an organic layer, such as one derived from a nitrobenzenediazonium salt, can create a protective barrier. Studies using 4-nitrobenzenediazonium tetrafluoroborate have shown that a dense, polymeric nitrophenyl layer can be grafted onto silicon either by electrochemical reduction or through a spontaneous reaction. iaea.org This organic layer effectively passivates the surface, enhancing its stability for electronic applications. iaea.org

In the realm of sensors, the functionalization of electrodes is a common strategy. The grafting process can be controlled to produce layers ranging from a monolayer to a thick polymer film. For instance, the spontaneous grafting of 4-nitrophenyl groups on a glassy carbon electrode can be limited to a monolayer by adding a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), to the reaction mixture. acs.org This level of control is crucial for fabricating sensor surfaces with reproducible and well-defined properties. The grafted nitrophenyl layer can then be used directly for sensing applications or can be chemically modified. For example, the nitro group can be electrochemically reduced to an amine, which can then be used to immobilize enzymes, antibodies, or DNA for biosensing.

Furthermore, the diazonium chemistry is applicable to a wide range of materials used in nanoelectronics, including carbon nanotubes and other nanostructured carbons. researchgate.net The covalent attachment of nitrophenyl groups alters their solubility and electronic structure, which can be harnessed in the fabrication of nanoelectronic components. researchgate.net The use of this compound has also been noted in analytical chemistry for the spectrophotometric determination of phenols, where the diazonium group reacts to form a colored azo compound, demonstrating its utility in colorimetric sensing.

Table 2: Surface Modification for Sensing and Nanoelectronics using Nitrophenyl Diazonium Salts

Substrate Application Method Key Outcome
Silicon Surface Passivation Electrochemical or Spontaneous Grafting of 4-nitrobenzenediazonium tetrafluoroborate iaea.org Formation of a protective polymeric layer that inhibits oxidation. iaea.org
Glassy Carbon Controlled Surface Functionalization Spontaneous Grafting of 4-nitrobenzenediazonium tetrafluoroborate with a radical scavenger (DPPH) acs.org Formation of a monolayer, preventing uncontrolled multilayer growth. acs.org
Various Surfaces Sensor Fabrication Diazonium reaction with analytes like phenols. Formation of colored azo compounds for colorimetric detection.

Computational and Theoretical Investigations of 2 Nitrobenzenediazonium Tetrafluoroborate Reactivity

Quantum Chemical Calculations on Reaction Thermodynamics and Kinetics

Quantum chemical calculations have proven to be a powerful tool for understanding the intricate details of the chemical behavior of 2-nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430). These methods allow for the exploration of reaction pathways, the characterization of transient species, and the quantification of energetic barriers, providing a molecular-level understanding of its reactivity.

Density Functional Theory (DFT) Studies of Decomposition Energies and Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. While specific DFT studies focusing solely on the decomposition of 2-nitrobenzenediazonium tetrafluoroborate are not extensively detailed in the available literature, the principles of its decomposition can be inferred from studies on related aryldiazonium salts. The thermal decomposition of diazonium salts is a critical aspect of their chemistry, often proceeding through a free-radical mechanism. This process is accelerated by the presence of electron-donating solvents.

Experimental studies using Differential Scanning Calorimetry (DSC) on the closely related para-nitrobenzenediazonium salt provide valuable benchmarks for computational predictions. For instance, the initial decomposition temperature for a para-nitro substituted diazonium salt was observed to be 150 °C, with a sharp exothermic peak indicative of a thermal runaway event. whiterose.ac.uk Such experimental data is crucial for validating the accuracy of DFT calculations on decomposition energies and pathways. Computational models can be employed to calculate the activation energy for the C-N bond cleavage, which is the initial and often rate-determining step in the decomposition process, leading to the formation of an aryl cation or radical and nitrogen gas.

Modeling of Intermediates and Transition States

The reactions of this compound involve short-lived intermediates and transition states that are often difficult to characterize experimentally. Quantum chemical methods, including DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are instrumental in modeling these transient species. These calculations can predict the geometries, energies, and electronic properties of intermediates such as the 2-nitrophenyl radical or cation, as well as the transition states leading to their formation and subsequent reactions.

For example, in the context of surface modification, DFT calculations have been used to study the interaction of nitrophenyl diazonium cations with graphene oxide surfaces. These studies reveal that the adsorption process is a form of chemisorption, with significant interaction energies. The calculations also provide insights into the activation energy required for the grafting reaction to occur, shedding light on the mechanism of surface functionalization. Such computational models are crucial for understanding and predicting the reactivity of this compound in various applications.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry plays a vital role in predicting the reactivity and selectivity of this compound in various organic transformations, such as Sandmeyer, Gomberg-Bachmann, and Meerwein reactions. By calculating the energies of different reaction pathways and transition states, it is possible to predict the most likely products and the stereochemical outcomes of these reactions.

For instance, DFT calculations can be used to evaluate the relative stabilities of different regioisomeric products that may be formed in a coupling reaction. By comparing the activation energies for the formation of each isomer, chemists can predict the selectivity of the reaction and devise strategies to favor the desired product. These predictive capabilities are invaluable in the design of new synthetic methodologies and the optimization of existing ones.

In Silico Studies of Solvent and Substituent Effects on Reaction Profiles

The reactivity of this compound is significantly influenced by the surrounding solvent and the presence of other substituents on the aromatic ring. In silico studies provide a powerful means to systematically investigate these effects.

Solvent Effects: Computational models, such as the conductor-like polarizable continuum model (CPCM), can be used to simulate the effect of different solvents on the reaction profile. smf.mx These models account for the bulk electrostatic effects of the solvent, which can stabilize or destabilize the reactants, intermediates, and transition states to varying degrees. For example, theoretical investigations on related nitrobenzene compounds have shown that the dipole moment can be influenced by the solvent medium. smf.mx Experimental observations also indicate that electron-donating solvents can accelerate the decomposition of diazonium salts.

Substituent Effects: The electronic nature of substituents on the aromatic ring can have a profound impact on the stability and reactivity of the diazonium group. DFT studies can quantify these effects by calculating how different substituents alter the electron distribution in the molecule and, consequently, the strength of the C-N bond. For instance, theoretical studies on substituted nitrobenzenes have shown that the energy band gap is related to the nature of the substituents. smf.mx Experimental findings on other diazonium salts have shown that electron-donating groups can improve stability. Conversely, the electron-withdrawing nature of the nitro group in this compound is expected to influence its reactivity, a hypothesis that can be rigorously tested through computational analysis.

Below is a table summarizing the influence of substituent electronic effects on the stability of diazonium salts, as inferred from experimental and theoretical principles.

Substituent PositionElectronic EffectPredicted Effect on Stability
OrthoElectron-donatingIncrease
ParaElectron-donatingIncrease
MetaElectron-donatingMinor Increase
OrthoElectron-withdrawingDecrease
ParaElectron-withdrawingDecrease
MetaElectron-withdrawingMinor Decrease

This table is based on the general principles of substituent effects on the stability of carbocations and related species. Electron-donating groups can stabilize the positive charge of the diazonium ion through resonance or inductive effects, while electron-withdrawing groups destabilize it.

Advanced Analytical and Spectroscopic Methodologies for Mechanistic Elucidation

Kinetic Studies Using Spectrophotometric and Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS)

Kinetic analysis provides fundamental insights into reaction rates, orders, and the influence of various parameters on the transformation of 2-Nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430).

Spectrophotometric Methods: UV-Visible spectrophotometry is a powerful tool for monitoring reactions involving diazonium salts in real-time. The diazonium cation possesses a distinct chromophore, and its consumption or the formation of colored products can be tracked by measuring the change in absorbance at a specific wavelength over time. researchgate.net For instance, the reaction of diazonium salts with metals or other reagents can be followed by recording the absorbance decay of the diazonium salt peak or the growth of a product peak. researchgate.netresearchgate.net This data allows for the determination of rate constants and the elucidation of the reaction mechanism.

Table 1: Hypothetical Spectrophotometric Data for a Kinetic Run
Time (seconds)Absorbance at λmaxConcentration (M)
01.2001.00 x 10-4
600.9507.92 x 10-5
1200.7506.25 x 10-5
1800.5904.92 x 10-5
2400.4653.88 x 10-5
3000.3653.04 x 10-5

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating and quantifying reactants, intermediates, and products in a reaction mixture. For kinetic studies, aliquots can be taken from the reaction at various time points, the reaction quenched, and the samples analyzed. HPLC is particularly useful for non-volatile compounds, allowing for the determination of the concentration of 2-Nitrobenzenediazonium tetrafluoroborate and its products. GC-MS and LC-MS provide both separation and identification capabilities, confirming the structure of the species present at each time point, which is crucial for validating the proposed reaction pathway.

Spectroscopic Characterization of Transient Species and Reaction Intermediates (e.g., NMR, EPR, UV-Vis, IR, X-ray Transient Absorption, Laser Pulsed Radiolysis)

The reactions of this compound proceed through highly reactive, short-lived intermediates. Specialized spectroscopic techniques are required to detect and characterize these transient species.

UV-Vis and Infrared (IR) Spectroscopy: As mentioned, UV-Vis spectroscopy is used to monitor reaction kinetics and can help identify intermediates with distinct electronic transitions. edinst.com Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups in the starting material and products. The strong absorption band corresponding to the diazonium group (N≡N⁺ stretch) around 2200-2300 cm⁻¹ is a key diagnostic peak whose disappearance can be monitored. researchgate.net Similarly, the characteristic symmetric and asymmetric stretching modes of the nitro group (NO₂) can be observed. researchgate.net

Table 2: Characteristic FT-IR Peaks for a Nitrobenzenediazonium Tetrafluoroborate Salt researchgate.net
Functional GroupVibrational ModeTypical Wavenumber (cm-1)
N≡N⁺ (Diazonium)Stretching~2297
NO₂ (Nitro)Asymmetric Stretching~1530
NO₂ (Nitro)Symmetric Stretching~1350
BF₄⁻ (Tetrafluoroborate)Stretching~1030-1080

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR): NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) is fundamental for the structural elucidation of the starting diazonium salt and its stable reaction products. cardiff.ac.ukrsc.org However, due to the short lifetimes of radical intermediates, NMR is generally not suitable for their direct detection. For this purpose, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice. EPR can detect and characterize paramagnetic species like the 2-nitrophenyl radical, providing information about its electronic structure and environment.

Laser Pulsed Radiolysis and X-ray Transient Absorption (XTA): These are powerful time-resolved techniques for studying ultrafast chemical processes. Pulse radiolysis uses a high-energy electron pulse to initiate a reduction or oxidation reaction, generating transient species whose absorption spectra can be recorded on picosecond to microsecond timescales. researchgate.net This method is ideal for generating the 2-nitrophenyl radical from this compound and studying its subsequent reactions. X-ray Transient Absorption (XTA) spectroscopy provides element-specific information about the electronic and geometric structure of short-lived intermediates. semanticscholar.orgaps.orgresearchgate.net By tuning the X-ray energy to an absorption edge of a specific element (e.g., nitrogen or oxygen), one can probe the local environment around that atom as the reaction proceeds, offering unparalleled mechanistic detail. semanticscholar.orgnih.gov

Electrochemical Techniques for Mechanistic Probing and Surface Analysis (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, Photoelectron Spectroscopy, Electrochemical Quartz Crystal Microbalance)

Electrochemical methods are central to studying the redox behavior of this compound and its application in surface modification.

Cyclic Voltammetry (CV): CV is the most common technique used to investigate the reduction of diazonium salts. researchgate.netelectrochemsci.org For this compound, a characteristic irreversible reduction peak is typically observed on the first potential scan. mdpi.com This peak corresponds to the one-electron reduction of the diazonium cation to form the 2-nitrophenyl radical and dinitrogen. mdpi.com The radical is highly reactive and rapidly grafts onto the electrode surface. Subsequent scans show a diminished or absent peak, indicating the passivation of the electrode surface by the grafted organic layer. The potential of this peak depends on the electrode material. researchgate.net

Table 3: Typical Reduction Potentials for Nitrobenzenediazonium Salts on Various Electrodes
Electrode MaterialApproximate Peak Potential (V vs. Ag/AgCl)Reference
Glassy Carbon (GC)-0.1 to -0.3 researchgate.net
Gold (Au)-0.3 to -0.4 researchgate.net
Iron (Fe)-0.2 to -0.3 mdpi.com
Al-7075 Alloy~ -0.6 mdpi.com

Electrochemical Quartz Crystal Microbalance (EQCM): The EQCM technique provides in-situ gravimetric information during an electrochemical experiment. nih.gov It measures changes in the resonant frequency of a quartz crystal electrode, which can be related to changes in mass on the electrode surface via the Sauerbrey equation. nih.govlambdaphoto.co.uk When used during the electrografting of this compound, the EQCM can directly monitor the mass increase as the 2-nitrophenyl layer is deposited, confirming the surface modification process. nih.gov

Electrochemical Impedance Spectroscopy (EIS) and Photoelectron Spectroscopy (XPS): These techniques are typically used to characterize the grafted layer after its formation. EIS probes the electrical properties of the modified surface, such as its resistance and capacitance, providing information on the layer's thickness, compactness, and defect density. researchgate.net X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information, confirming the covalent attachment of the 2-nitrophenyl groups to the surface.

Mass Spectrometry Approaches for Product and Intermediate Identification (e.g., MALDI-MS)

Mass spectrometry (MS) is a cornerstone for the identification of reaction products and, in some cases, trapping and identifying reactive intermediates.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is particularly effective for analyzing non-volatile and large molecules, including products formed from reactions of this compound. ijisrt.com For example, it can be used to confirm the modification of biomolecules, such as peptides, by tracking the mass shift corresponding to the addition of a 2-nitrophenyl group. plos.org This technique is valuable for verifying the outcome of coupling reactions and identifying byproducts. acs.orgnih.gov

Table 4: Expected Mass Changes in MALDI-MS upon Reaction with this compound
ReactantReactionExpected Mass Change (Da)
Substrate (M)Addition of 2-nitrophenyl group+122.02 (C₆H₄NO₂)
Peptide with TyrosineAzo coupling+135.02 (C₆H₃N₂O₂)

Other MS techniques, such as Electrospray Ionization (ESI-MS) coupled with LC, are also routinely used for product analysis from solution-phase reactions, offering high sensitivity and structural information through tandem MS (MS/MS) experiments.

Future Research Directions and Emerging Paradigms in 2 Nitrobenzenediazonium Tetrafluoroborate Chemistry

Development of Greener and Sustainable Synthetic Routes

The traditional synthesis of diazonium salts, including 2-nitrobenzenediazonium (B1203363) tetrafluoroborate (B81430), often involves the use of nitrous acid in a strong acidic medium, a process that has seen little innovation for over a century. mpg.de This method is associated with the formation of potentially explosive intermediates and requires low-temperature conditions (below 5°C) to manage the instability of the diazonium salts. mpg.denih.gov Recognizing these limitations, a significant push towards greener and more sustainable synthetic routes is underway.

A promising approach involves mimicking natural processes, such as nitrate (B79036) reduction found in plants, to develop safer synthesis methods. mpg.de Researchers are exploring one-pot methods that combine diazotization and subsequent reactions, thereby avoiding the accumulation of hazardous diazonium salts. mpg.deresearchgate.net These innovative strategies not only enhance safety by minimizing explosion risks but also offer the potential for more cost-effective and environmentally friendly processes. mpg.de

The use of acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate, presents another green alternative. researchgate.net This method allows for the formation of diazonium salts that are stable at room temperature and facilitates the synthesis of aryl iodides under mild conditions. researchgate.net Furthermore, the development of flow chemistry procedures for diazonium salt formation is gaining traction. nih.govresearchgate.net Flow chemistry offers enhanced safety, continuous manufacturing capabilities, and precise control over reaction parameters, which can lead to improved yields and purity. nih.govresearchgate.net

Synthesis ApproachKey AdvantagesReference
Nitrate Reduction Mimicry Avoids accumulation of explosive intermediates, potentially more cost-effective. mpg.de
Acidic Ionic Liquids Room temperature stability of diazonium salts, mild reaction conditions. researchgate.net
Flow Chemistry Enhanced safety, continuous manufacturing, precise process control. nih.govresearchgate.net
Solid-Phase Synthesis In-situ purification of reactive intermediates. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of 2-nitrobenzenediazonium tetrafluoroborate is central to its utility in organic synthesis. numberanalytics.com Future research is increasingly focused on the development of novel catalytic systems to enhance the selectivity and efficiency of its reactions. While many reactions involving diazonium salts can proceed without a catalyst, the introduction of catalysts can offer significant advantages in terms of reaction rates, yields, and the ability to control stereoselectivity. nih.gov

Recent advancements have seen the exploration of catalyst-free coupling reactions, which simplify synthetic procedures and reduce costs. numberanalytics.com For instance, the Balz-Schiemann reaction, a key method for synthesizing aryl fluorides from aryldiazonium tetrafluoroborates, has been revisited under catalyst- and additive-free conditions. nih.gov Studies have shown that the choice of solvent can significantly influence the reaction's efficiency. nih.gov

However, the development of new catalytic systems remains a vibrant area of research. The goal is to design catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high levels of chemo-, regio-, and stereoselectivity. This includes the investigation of transition-metal catalysts, organocatalysts, and even biocatalysts to expand the synthetic toolbox for reactions involving this compound. The ability to fine-tune the electronic and steric properties of these catalysts will be crucial for achieving the desired reactivity and selectivity.

Expanding Applications in Materials Science and Biomedical Fields

The unique properties of this compound are paving the way for its use in cutting-edge applications beyond traditional organic synthesis. numberanalytics.com In materials science, diazonium salts are renowned for their ability to modify and functionalize the surfaces of various materials, including polymers, metals, and ceramics. numberanalytics.com This is achieved through the formation of a highly reactive aryl radical upon reduction of the diazonium salt, which then covalently bonds to the surface. numberanalytics.com This surface modification can impart new properties to materials, opening up possibilities for the development of advanced coatings, sensors, and electronic devices. numberanalytics.comnih.gov

The biomedical field also presents exciting opportunities for the application of this compound. Its derivatives are being explored for their potential in creating biocompatible surfaces on medical implants and devices. numberanalytics.com Furthermore, the reactivity of diazonium salts makes them valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. numberanalytics.com They are also used in the production of dyes and pigments. For example, 4-nitrobenzenediazonium (B87018) tetrafluoroborate is used as a dye for enterochromaffin cells and in tissue staining. fishersci.co.uk

Application AreaSpecific UseKey BenefitReference
Materials Science Surface modification and functionalizationImparting new properties to materials for advanced coatings and devices. numberanalytics.comresearchgate.net
Biomedical Biocompatible surfaces for medical implantsEnhancing the integration and performance of medical devices. numberanalytics.com
Pharmaceuticals & Agrochemicals Synthesis of complex moleculesEnabling the creation of compounds with specific biological activities. numberanalytics.com
Diagnostics & Staining Dye for cells and tissuesUsed in spectrophotometric determination and histological staining. fishersci.co.uk

Deeper Computational Insight into Complex Reaction Landscapes

The advancement of computational chemistry provides a powerful tool for gaining a deeper understanding of the complex reaction landscapes of this compound. nih.gov Density Functional Theory (DFT) and other computational methods are being employed to study the electronic structure, stability, and reactivity of diazonium salts and their reaction intermediates. researchgate.netrsc.org

These computational studies can provide valuable insights into reaction mechanisms, helping to elucidate the intricate steps involved in transformations such as the Balz-Schiemann reaction and various coupling reactions. nih.govresearchgate.net By modeling the transition states and energy profiles of different reaction pathways, researchers can predict the most favorable conditions for a desired outcome and even design new reactions with enhanced selectivity.

Furthermore, computational analysis can aid in understanding the factors that influence the stability and explosive nature of diazonium salts. researchgate.net This knowledge is crucial for developing safer handling procedures and synthetic protocols. As computational power and theoretical models continue to improve, the synergy between experimental and computational chemistry will undoubtedly lead to significant breakthroughs in the field of this compound chemistry, enabling the rational design of new reagents, catalysts, and materials with tailored properties. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-nitrobenzenediazonium tetrafluoroborate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via diazotization of 2-nitroaniline using nitrous acid (generated in situ from NaNO₂ and H₂SO₄) followed by precipitation with sodium tetrafluoroborate (NaBF₄). Purity optimization involves:

  • Maintaining temperatures below 5°C during diazotization to prevent premature decomposition .
  • Recrystallization from acetonitrile or ethanol to remove ionic impurities .
  • Purity verification via UV-Vis spectrophotometry (absorbance at ~255 nm in 0.01 N HCl/MeOH) and elemental analysis .

Q. How should this compound be stored to ensure stability, and what are the indicators of decomposition?

  • Methodology :

  • Store refrigerated (2–8°C) in low-actinic glassware to minimize light- or heat-induced decomposition .
  • Decomposition indicators include:
  • Color change (yellow → brown/black).
  • Gas evolution (N₂) upon heating.
  • Formation of nitroso byproducts detectable via GC-MS or TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm structure via aryl proton shifts (δ 8.5–9.0 ppm) and BF₄⁻ counterion detection in ¹⁹F NMR .
  • UV-Vis : Quantify concentration using ε ≈ 10,000–12,000 L·mol⁻¹·cm⁻¹ at 255 nm .
  • GC-MS : Monitor thermal decomposition products (e.g., nitroarenes, phenolic compounds) .

Advanced Research Questions

Q. What are the dominant decomposition pathways of this compound under thermal or photolytic stress, and how do reaction conditions influence product distribution?

  • Methodology :

  • Thermal decomposition (80–100°C in aqueous H₂SO₄/Na₂SO₄):
  • Yields 3-nitrotoluene (9.2%) and 2-methyl-6-nitrophenol (9.7%) via radical intermediates .
  • Major products identified via GC-MS and isolated via acid-base extraction .
  • Photolytic decomposition : UV irradiation generates aryl radicals, leading to dimerization or cross-coupling products. Use EPR to detect transient radicals .
  • Solvent effects : In acetonitrile, decomposition favors cyclization (e.g., indazole formation) over hydrolysis .

Q. How can this compound be utilized in transition metal-free C–S bond formation reactions?

  • Methodology :

  • React with carbon disulfide (CS₂) and amines (e.g., piperidine) in water at 0–5°C to form S-aryl dithiocarbamates via an Sₙ2Ar mechanism.
  • Procedure :

Add amine to CS₂ suspension in H₂O.

Introduce diazonium salt; stir at 25°C for 3 h.

Isolate product via crystallization (85% yield, purity >98%) .

  • Mechanistic insight : The reaction avoids metal catalysts, with N₂ elimination confirmed by mass spectrometry .

Q. What role does this compound play in electrochemical systems, particularly in solid-electrolyte interphase (SEI) formation?

  • Methodology :

  • In Na-ion batteries, BF₄⁻ participates in SEI formation, enhancing ionic conductivity.
  • Analytical techniques :
  • XPS : Detect NaBF₄ and Na₂B₄O₇ in SEI layers.
  • Solid-state NMR : Confirm borate-rich phases stabilizing Na⁺ transport .
  • Performance metrics : SEI derived from BF₄⁻ salts reduces dendrite growth, improving cycle stability (>500 cycles at 1C) .

Q. How do structural modifications of the diazonium group influence the reactivity of this compound in radical coupling reactions?

  • Methodology :

  • Compare with analogues (e.g., 4-nitro or methyl-substituted diazonium salts):
  • Electron-withdrawing groups (e.g., -NO₂) accelerate radical generation (confirmed via EPR).
  • Steric hindrance from substituents reduces coupling efficiency (e.g., 2-nitro vs. 4-nitro isomers yield 42% vs. <20% indazole) .
  • Kinetic studies : Use stopped-flow spectroscopy to measure N₂ release rates under varying pH .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in protic vs. aprotic solvents?

  • Resolution :

  • In aqueous H₂SO₄, hydrolysis dominates, forming nitrophenols .
  • In acetonitrile, limited proton availability promotes cyclization (e.g., 7-nitroindazole) or aryl radical recombination .
  • Key factors : Solvent polarity, acid concentration, and temperature. Validate via controlled experiments with in situ IR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrobenzenediazonium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
2-Nitrobenzenediazonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.